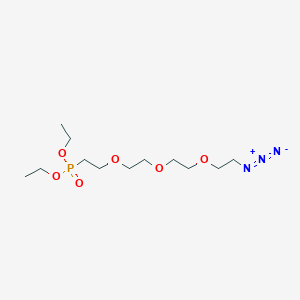
Ácido azido-PEG3-fosfónico éster etílico
Descripción general
Descripción
Azido-PEG3-phosphonic acid ethyl ester is a compound that contains multiple functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a phosphonic acid ester group . The azide group enables Click Chemistry, a type of chemical reaction that is widely used in drug discovery and materials science . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of phosphonic acids and their esters, such as Azido-PEG3-phosphonic acid ethyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-phosphonic acid ethyl ester is C12H26N3O6P . It has a molecular weight of 339.3 g/mol . The compound contains an azide group and a terminal phosphonic acid ethyl ester .
Chemical Reactions Analysis
Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester. The azide group enables Click Chemistry . Click Chemistry is a type of chemical reaction that involves the reaction of azide and alkyne groups to form a stable triazole linkage .
Physical and Chemical Properties Analysis
Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media . The compound has a molecular weight of 339.3 g/mol .
Aplicaciones Científicas De Investigación
Enlazador PROTAC
El éster etílico de ácido azido-PEG3-fosfónico es un tipo de enlazador PROTAC {svg_1}. Los PROTAC (quimeras de direccionamiento de proteólisis) son una clase de fármacos que utilizan un enfoque bifuncional para dirigir las proteínas a la degradación {svg_2}.
Reactivo de química de clic
Este compuesto contiene un grupo azida, lo que lo convierte en un reactivo útil en la química de clic {svg_3} {svg_4} {svg_5}. La química de clic es un tipo de síntesis química que se caracteriza por su eficiencia y versatilidad, a menudo utilizada en el campo del descubrimiento de fármacos {svg_6}.
Elección de ligando
El ácido fosfónico en el éster etílico de ácido azido-PEG3-fosfónico puede ser una opción de ligando potencial {svg_7} {svg_8}. Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación {svg_9} {svg_10}.
Aumento de la solubilidad
El espaciador PEG (polietilenglicol) hidrofílico en este compuesto aumenta su solubilidad en medios acuosos {svg_11} {svg_12}. Esta propiedad es particularmente útil en aplicaciones farmacéuticas, donde la solubilidad puede afectar significativamente la biodisponibilidad de un fármaco {svg_13} {svg_14}.
Investigación de hidrólisis
Los ácidos fosfínico y fosfónico, que se pueden preparar a partir de sus ésteres mediante hidrólisis o desalquilación, son intermediarios útiles y compuestos biológicamente activos {svg_15}. El éster etílico de ácido azido-PEG3-fosfónico, como un éster fosfónico, podría usarse en investigaciones relacionadas con estos procesos {svg_16}.
Investigación de actividad biológica
Los ácidos fosfínico y fosfónico son conocidos por su actividad biológica {svg_17}. Son conocidos como agentes antibacterianos, efectivos contra el virus de la hepatitis C y el virus de la influenza A, y algunos son conocidos como terapéuticos del SNC basados en glutamato y GABA {svg_18}. El éster etílico de ácido azido-PEG3-fosfónico podría usarse en investigaciones relacionadas con estas actividades biológicas {svg_19}.
Safety and Hazards
In case of skin contact with Azido-PEG3-phosphonic acid ethyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . In case of inhalation, the affected individual should be moved to fresh air . In severe cases or if symptoms persist, medical attention should be sought . If ingested, medical attention should be sought .
Mecanismo De Acción
Target of Action
Azido-PEG3-phosphonic acid ethyl ester is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound contains an azide group which enables Click Chemistry . This is a type of chemical reaction that can occur with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The specific biochemical pathways affected by Azido-PEG3-phosphonic acid ethyl ester would depend on the target protein of the PROTAC. By degrading specific proteins, the compound can influence various biochemical pathways within the cell .
Pharmacokinetics
Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative, which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azido-PEG3-phosphonic acid ethyl ester’s action would be the degradation of its target proteins. This can have various effects depending on the function of the degraded protein, potentially influencing cellular signaling, gene expression, and other cellular processes .
Action Environment
The action, efficacy, and stability of Azido-PEG3-phosphonic acid ethyl ester can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . Furthermore, it should be handled only in a chemical fume hood , and appropriate personal protective equipment should be worn . The compound’s action can also be influenced by the presence of copper, which is required for the CuAAc reaction .
Análisis Bioquímico
Biochemical Properties
Azido-PEG3-phosphonic acid ethyl ester plays a crucial role in biochemical reactions due to its ability to undergo click chemistry reactions. The azide group in Azido-PEG3-phosphonic acid ethyl ester can react with alkyne-containing molecules in the presence of a copper catalyst, forming stable triazole linkages . This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids . Additionally, Azido-PEG3-phosphonic acid ethyl ester can interact with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups through strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst .
Cellular Effects
Azido-PEG3-phosphonic acid ethyl ester has been shown to influence various cellular processes due to its ability to modify and label biomolecules. By conjugating with specific proteins or nucleic acids, Azido-PEG3-phosphonic acid ethyl ester can affect cell signaling pathways, gene expression, and cellular metabolism . For example, when used in the synthesis of proteolysis-targeting chimeras (PROTACs), Azido-PEG3-phosphonic acid ethyl ester can facilitate the targeted degradation of specific proteins, thereby modulating cellular functions and pathways .
Molecular Mechanism
The molecular mechanism of Azido-PEG3-phosphonic acid ethyl ester involves its participation in click chemistry reactions. The azide group in Azido-PEG3-phosphonic acid ethyl ester reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. Additionally, Azido-PEG3-phosphonic acid ethyl ester can undergo SPAAC with DBCO or BCN-containing molecules, enabling copper-free bio-conjugation . These reactions facilitate the labeling and modification of proteins, nucleic acids, and other biomolecules, thereby influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azido-PEG3-phosphonic acid ethyl ester can change over time due to its stability and degradation properties. Azido-PEG3-phosphonic acid ethyl ester is generally stable under standard storage conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that Azido-PEG3-phosphonic acid ethyl ester can maintain its functionality for several months when stored properly, but its efficiency in click chemistry reactions may diminish over time . Additionally, any long-term effects on cellular function observed in in vitro or in vivo studies are typically related to the stability and degradation of the compound .
Dosage Effects in Animal Models
The effects of Azido-PEG3-phosphonic acid ethyl ester in animal models can vary with different dosages. At lower doses, Azido-PEG3-phosphonic acid ethyl ester is generally well-tolerated and can effectively label and modify biomolecules without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Studies have shown that excessive amounts of Azido-PEG3-phosphonic acid ethyl ester can lead to cellular stress and toxicity, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
Azido-PEG3-phosphonic acid ethyl ester is involved in metabolic pathways related to its bio-conjugation and labeling functions. The compound interacts with enzymes and cofactors involved in click chemistry reactions, such as copper catalysts for azide-alkyne cycloaddition . These interactions facilitate the formation of stable triazole linkages, which are essential for the modification and labeling of biomolecules . Additionally, Azido-PEG3-phosphonic acid ethyl ester can influence metabolic flux and metabolite levels by modifying key proteins and enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, Azido-PEG3-phosphonic acid ethyl ester is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in Azido-PEG3-phosphonic acid ethyl ester enhances its solubility and facilitates its distribution in aqueous environments . Additionally, the compound can be localized to specific cellular compartments or tissues based on its bio-conjugation with target biomolecules . These interactions influence the localization and accumulation of Azido-PEG3-phosphonic acid ethyl ester within cells and tissues .
Subcellular Localization
The subcellular localization of Azido-PEG3-phosphonic acid ethyl ester is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on its conjugation with target proteins or nucleic acids . For example, Azido-PEG3-phosphonic acid ethyl ester can be localized to the nucleus, mitochondria, or other organelles depending on the nature of its bio-conjugation . These targeting signals and modifications are crucial for the compound’s activity and function within cells .
Propiedades
IUPAC Name |
1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYMBISZVJSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)





![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

